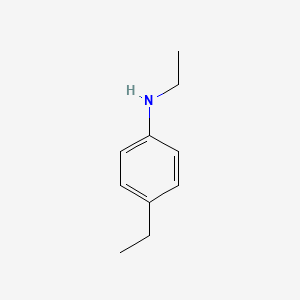

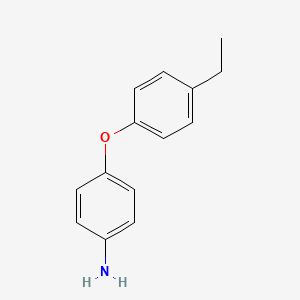

4-(4-Ethylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .

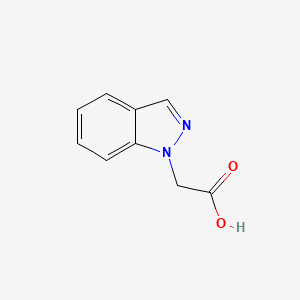

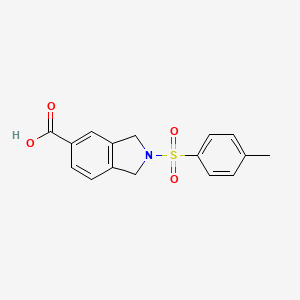

Molecular Structure Analysis

The molecular structure of 4-(4-Ethylphenoxy)aniline consists of a benzene ring attached to an amine group and an ethylphenoxy group . It has two hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis

4-(4-Ethylphenoxy)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 164.8±19.2 °C . It has a molar refractivity of 66.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 195.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Applications

Electrochemical synthesis of novel polymers based on aniline derivatives has been explored for their potential applications in dye-sensitized solar cells. A study demonstrated that polymers synthesized from aniline derivatives, when combined with graphene, exhibit enhanced energy conversion efficiency compared to traditional platinum counter electrodes, indicating their potential in photovoltaic applications (Shahhosseini et al., 2016).

Environmental Remediation

The degradation of aniline and its derivatives in aqueous solutions through ultrasonic irradiation has been investigated. The study indicates that the degradation process is influenced by the pH of the solution, showcasing the importance of physical properties and charge of molecules in the sonochemical degradation of chemical contaminants. This suggests potential applications in the treatment of water contaminated with aniline derivatives (Jiang et al., 2002).

Spectroscopic and Theoretical Studies

Research into the vibrational, geometrical, and electronic properties of substituted N-phenoxyethylanilines through infrared spectroscopy and theoretical calculations has provided insights into their molecular behavior. These studies have implications for the design and synthesis of materials with specific electronic or photonic properties (Finazzi et al., 2003).

Catalytic Applications

Studies have also explored the use of aniline derivatives in catalysis. For example, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidation of phenolic and aniline compounds, highlighting their potential in environmental remediation and the chemical industry (Zhang et al., 2009).

Sensor Development

The development of sensors for detecting biomarkers in human urine has utilized metal-organic frameworks modified with aniline derivatives. Such sensors offer high sensitivity and selectivity for biomarkers like 4-Aminophenol, which is significant for monitoring exposure to harmful substances (Jin & Yan, 2021).

Eigenschaften

IUPAC Name |

4-(4-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZDEKXXWFNXMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427969 |

Source

|

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenoxy)aniline | |

CAS RN |

41295-21-0 |

Source

|

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)